(5E)-5-(3-hydroxybenzylidene)-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
(5E)-5-(3-hydroxybenzylidene)-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a hydroxybenzylidene and a methylphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-(3-hydroxybenzylidene)-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the condensation of 3-hydroxybenzaldehyde with 1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-(3-hydroxybenzylidene)-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The carbonyl groups in the pyrimidine ring can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (5E)-5-(3-hydroxybenzylidene)-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The hydroxybenzylidene and methylphenyl groups may play a role in binding to these targets, influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- (5E)-5-(3-hydroxybenzylidene)-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione
- (5E)-5-(4-hydroxybenzylidene)-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
Uniqueness
(5E)-5-(3-hydroxybenzylidene)-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is unique due to the specific positioning of the hydroxy and methylphenyl groups, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall activity in various applications.
Properties
Molecular Formula |
C18H14N2O4 |
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Molecular Weight |
322.3 g/mol |
IUPAC Name |
(5E)-5-[(3-hydroxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C18H14N2O4/c1-11-5-7-13(8-6-11)20-17(23)15(16(22)19-18(20)24)10-12-3-2-4-14(21)9-12/h2-10,21H,1H3,(H,19,22,24)/b15-10+ |
InChI Key |
OMNOSRRMISICIS-XNTDXEJSSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=CC=C3)O)/C(=O)NC2=O |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=CC=C3)O)C(=O)NC2=O |
Origin of Product |
United States |
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